CCR2 antagonist 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

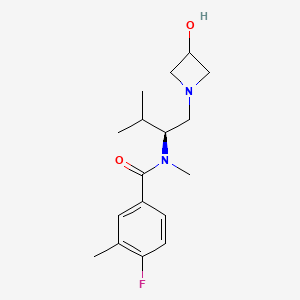

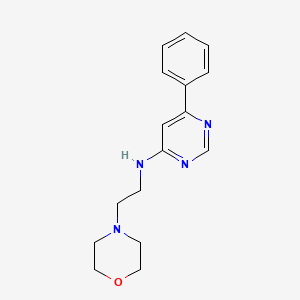

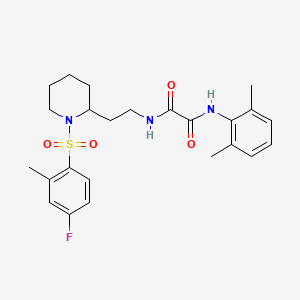

CCR2 antagonist 3 is a cis-diamidocyclohexyl urea compound that potently competes against MCP-1 binding to CCR2 . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .

Physical And Chemical Properties Analysis

CCR2 antagonist 3 is a solid, white to off-white compound . It has a molecular weight of 308.39 and a formula of C17H25FN2O2 . It is soluble in methanol and DMSO .

Wissenschaftliche Forschungsanwendungen

CC chemokine receptor 2 (CCR2) plays a critical role in the activation and migration of inflammatory monocytes, making it a significant target for therapeutic intervention in various diseases characterized by chronic inflammation (Carter, 2013).

Binding Sites and Mechanism of Action

CCR2 antagonists bind to distinct sites on the receptor, which influences their mechanism of action. For instance, INCB3344 and CCR2-RA are CCR2 antagonists that bind to different sites, with CCR2-RA being the first allosteric radioligand for CCR2 (Zweemer et al., 2013). A study on CCR2 antagonist BMS-741672 highlighted a conformational-switching mechanism that modulates exposed polarity to balance selectivity and bioavailability (Yang et al., 2019).

Structural Insights

Structural analysis of CCR2 with orthosteric and allosteric antagonists provides valuable insights into drug discovery efforts. This includes understanding the binding modes and identifying novel drug binding pockets (Zheng et al., 2016).

Therapeutic Potential in Autoimmune Diseases

CCR2 antagonists have shown therapeutic potential in various autoimmune diseases, as evidenced by their efficacy in experimental animal models. However, clinical trials in humans have had mixed results, indicating a need for further research (Kalinowska & Losy, 2008).

Impact on Insulin Resistance and Diabetic Nephropathy

In type 2 diabetic mice, CCR2 antagonism has shown to improve insulin resistance and ameliorate diabetic nephropathy. This suggests potential applications in metabolic diseases (Kang et al., 2010).

Role in Obesity and Metabolic Disorders

CCR2 modulates inflammatory and metabolic effects of high-fat feeding, playing a role in obesity and related metabolic disorders (Weisberg et al., 2006).

Potential in Vascular Inflammation Treatment

A study on CCR2 and CX3CR1 in vascular inflammation showed that blocking CCR2 with antagonists can ameliorate the inflammatory response to vascular injury (Jerath et al., 2010).

Application in Dry Eye Disease

Topical application of CCR2 antagonists has shown significant improvement in murine models of dry eye disease, decreasing inflammation at multiple levels (Goyal et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHPWXLXWUVMIV-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCR2 antagonist 3 | |

CAS RN |

1380100-86-6 |

Source

|

| Record name | AZD-2927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)

![8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2574823.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)